molecular formula C9H21BrOSi B048924 (3-Bromopropoxy)-tert-butyldimethylsilane CAS No. 89031-84-5

(3-Bromopropoxy)-tert-butyldimethylsilane

Cat. No. B048924
CAS RN: 89031-84-5
M. Wt: 253.25 g/mol
InChI Key: QGMROEZDWJTIDW-UHFFFAOYSA-N
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Patent
US05707982

Procedure details

1.55 g of imidazole were added to a solution of 3.97 g of 8-bromo octanol in 19 ml of dimethylformamide, and over 10 minutes, 3.32 g of tertbutyl chloro dimethyl silane in solution in 4,7 ml tetrahydrofuran were added. The mixture was stirred for one hour at ambient temperature and the insoluble part was filtered off. The filtrate was evaporated to dryness under reduced pressure and the residue was chromatographed on silica (eluant: cyclohexane-toluene 8-2) to obtain 5.4 g of the expected product.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CN=C1.[Br:6][CH2:7][CH2:8]CCCCCCO.[C:16]([Si:20](Cl)([CH3:22])[CH3:21])([CH3:19])([CH3:18])[CH3:17].CN(C)[CH:26]=[O:27]>O1CCCC1>[Br:6][CH2:7][CH2:8][CH2:26][O:27][Si:20]([CH3:22])([CH3:21])[C:16]([CH3:19])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
3.97 g
Type
reactant
Smiles
BrCCCCCCCCO
Name
Quantity
19 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.32 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the insoluble part was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica (eluant: cyclohexane-toluene 8-2)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrCCCO[Si](C(C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.